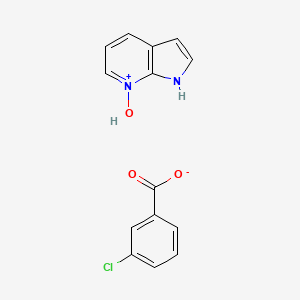

7-Azaindole N-oxide 3-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chlorobenzoate;7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.C7H6N2O/c8-6-3-1-2-5(4-6)7(9)10;10-9-5-1-2-6-3-4-8-7(6)9/h1-4H,(H,9,10);1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCXWHNFXDOYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].C1=CC2=C(NC=C2)[N+](=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468802 | |

| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611197-49-0 | |

| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 7-Azaindole N-oxide 3-chlorobenzoate

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Azaindole N-oxide 3-chlorobenzoate

Abstract

This technical guide provides a comprehensive framework for the . 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, frequently utilized in the development of therapeutic agents such as kinase inhibitors.[1] The strategic functionalization of its pyridine ring via N-oxidation creates a versatile intermediate, the 7-Azaindole N-oxide, which activates the ring for further transformations.[2][3] This guide details a robust, two-step synthetic pathway commencing with the N-oxidation of 7-azaindole, followed by the O-acylation of the resulting N-oxide with 3-chlorobenzoyl chloride. We will explore the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and outline a full suite of analytical techniques for the unambiguous characterization of the final product. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage N-oxide chemistry for the synthesis of novel 7-azaindole derivatives.

Strategic Overview: The Rationale for Synthesis

The synthetic journey to this compound is a tale of strategic activation. The initial N-oxidation of the pyridine nitrogen in 7-azaindole serves multiple purposes: it alters the electronic properties of the heterocyclic system and provides a reactive handle for subsequent functionalization. The resulting N-oxide is a key intermediate for creating diverse derivatives.[4][5]

The second step, O-acylation with a substituted benzoate, forms a reactive O-acyl pyridinium species. This guide focuses on 3-chlorobenzoate as a representative acyl group, but the principles described are broadly applicable. Such O-acylated N-oxides are not merely stable final products; they are potent electrophiles, primed for reactions with a wide array of nucleophiles, enabling site-selective functionalization of the azaindole core that is otherwise difficult to achieve.

Overall Synthetic Workflow

The synthesis is logically structured in two primary stages, as illustrated in the workflow diagram below. This approach ensures the isolation and characterization of the key N-oxide intermediate before proceeding to the final, more reactive target molecule.

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 7-Azaindole N-oxide

The foundational step is the selective oxidation of the pyridine nitrogen (N7) of 7-azaindole. The pyrrole nitrogen (N1) is significantly less basic and does not readily undergo oxidation under these conditions. Two primary, highly effective methods are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with hydrogen peroxide (H₂O₂).

Mechanistic Insight: The Choice of Oxidant

The N-oxidation of a pyridine ring proceeds via the electrophilic attack of an oxygen atom from a peroxy-containing compound onto the lone pair of the nitrogen atom.

-

m-CPBA: This is a widely used, reliable reagent for N-oxidation.[6] It is highly reactive and effective, often providing clean conversions in aprotic solvents like dichloromethane (DCM). The primary consideration is the removal of the meta-chlorobenzoic acid byproduct during workup, which is typically achieved by a basic wash.

-

Hydrogen Peroxide: This method is often considered a "greener" alternative.[5] It produces water as the only stoichiometric byproduct. The reaction is typically performed in a solvent like tetrahydrofuran (THF) and can achieve excellent yields.[1]

The choice between these methods depends on substrate compatibility, desired solvent system, and considerations for downstream processing. For this guide, we will detail the m-CPBA protocol due to its broad applicability and rapid reaction times.[1]

Figure 2: Conceptual mechanism of N-oxidation using m-CPBA.

Quantitative Data & Reaction Parameters

The following table summarizes the typical reaction parameters for the two most common N-oxidation methods.

| Parameter | Method 1: m-CPBA | Method 2: Hydrogen Peroxide |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid | Hydrogen Peroxide (50%) |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Molar Ratio (Oxidant) | 1.1 - 1.5 equivalents | 1.2 equivalents |

| Temperature | 0°C to Room Temperature | 5°C to Room Temperature |

| Reaction Time | 2-4 hours | 3 hours |

| Typical Yield | > 85% | ~94%[1] |

Detailed Experimental Protocol: N-Oxidation with m-CPBA

-

Preparation: To a round-bottom flask charged with 7-azaindole (1.0 eq.), add anhydrous dichloromethane (DCM) to a concentration of ~0.1 M. Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq.) in DCM. Add this solution dropwise to the stirring 7-azaindole solution over 30 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct. Repeat the wash twice.

-

Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 7-azaindole N-oxide as a pale solid.[1]

Characterization of 7-Azaindole N-oxide

-

Appearance: Pale solid.[1]

-

Molecular Weight: 134.14 g/mol .[7]

-

Melting Point: 102-118 °C (as hemihydrate).[8]

-

¹H NMR: Relative to 7-azaindole, the protons on the pyridine ring (H4, H5, H6) are expected to shift downfield due to the deshielding effect of the N-oxide moiety. The proton adjacent to the N-oxide (H6) will show the most significant shift.

-

IR Spectroscopy: The most characteristic feature is the appearance of a strong N-O stretching vibration, typically in the range of 1200-1350 cm⁻¹.

Part II: Synthesis of this compound

This step involves the O-acylation of the N-oxide intermediate. The product, more formally named 1-(3-chlorobenzoyloxy)-1H-pyrrolo[2,3-b]pyridin-1-ium chloride , is a reactive acyl pyridinium salt. These intermediates are powerful acylating agents and may be unstable, particularly in the presence of nucleophiles like water. Therefore, the synthesis and subsequent use should be conducted under anhydrous conditions.

Mechanistic Insight: O-Acylation

The oxygen atom of the 7-azaindole N-oxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This addition-elimination reaction expels a chloride ion and forms the target O-acyl pyridinium salt. This process transforms the poor leaving group of a carboxylic acid (hydroxyl) into an excellent leaving group (the N-oxide), thereby activating the acyl group for further reactions.

Figure 3: Reaction scheme for O-acylation of the N-oxide.

Detailed Experimental Protocol: O-Acylation

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 7-azaindole N-oxide (1.0 eq.) in anhydrous aprotic solvent (e.g., acetonitrile or DCM).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add 3-chlorobenzoyl chloride (1.05 eq.) dropwise to the cooled, stirring solution.

-

Reaction: Stir the reaction at 0°C for 1-2 hours. The reaction should be monitored carefully, as the product may be moisture-sensitive. Formation of a precipitate may be observed.

-

Isolation (If stable): If the product is a stable solid, it can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

-

In-situ Use (Recommended): Due to the high reactivity of O-acyl pyridinium salts, it is often preferable to generate the species in situ and use it immediately in a subsequent reaction by adding the desired nucleophile directly to the reaction mixture.

Part III: Comprehensive Characterization

Unambiguous characterization is critical to confirm the structure of the final product. The following data are predicted based on the proposed structure.

Spectroscopic Analysis

-

¹H NMR: A significant downfield shift is expected for all protons of the 7-azaindole ring system compared to the N-oxide precursor, due to the positive charge on the pyridinium nitrogen. The protons of the 3-chlorobenzoate moiety will appear in the aromatic region, showing a characteristic splitting pattern.

-

¹³C NMR: Similar to the proton NMR, all carbons of the azaindole core will shift downfield. A new carbonyl carbon signal will appear around 165-175 ppm.

-

IR Spectroscopy: The N-O stretch observed in the intermediate will be absent. A strong new carbonyl (C=O) stretching band from the ester linkage will appear, typically in the range of 1750-1780 cm⁻¹.

-

Mass Spectrometry (ESI+): The molecular ion peak for the cation [C₁₄H₉ClN₂O₂]⁺ should be observed at m/z ≈ 272.04.

Summary of Predicted Characterization Data

| Analysis | Predicted Observation |

| ¹H NMR | Downfield shift of azaindole protons (H2-H6). Appearance of signals for the 3-chlorophenyl group (4 protons, aromatic region). |

| ¹³C NMR | Downfield shift of azaindole carbons. Appearance of signals for the 3-chlorophenyl group and a carbonyl signal (~165-175 ppm). |

| IR (cm⁻¹) | Absence of N-O stretch (~1250 cm⁻¹). Appearance of a strong C=O stretch (~1760 cm⁻¹). |

| MS (ESI+) | m/z for [M]⁺ = 272.04 (C₁₄H₉ClN₂O₂⁺) |

Safety and Handling

-

m-CPBA: Is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

-

3-Chlorobenzoyl chloride: Is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE. It reacts violently with water.

-

Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle in a fume hood and avoid ignition sources.

-

General: All reactions should be performed in a well-ventilated chemical fume hood.

Conclusion

This guide outlines a robust and mechanistically sound pathway for the synthesis of this compound. The initial N-oxidation of 7-azaindole provides a stable, key intermediate that can be fully characterized before its activation via O-acylation. The resulting O-acyl pyridinium salt is a highly valuable, reactive intermediate for the synthesis of novel C-functionalized 7-azaindole derivatives. The detailed protocols and characterization data provided herein serve as a comprehensive resource for researchers in medicinal and synthetic chemistry.

References

- BenchChem. (2025).

-

Huestis, M. P., & Fagnou, K. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters, 11(6), 1357–1360. [Link]

- Huestis, M. P., & Fagnou, K. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation.

- ACS Catalysis. (2023). 7-Azaindole N-Oxide (7-AINO)

- Semantic Scholar. Infrared Spectra of the Frozen Oxides of Nitrogen.

- Google Patents. (CN102746295A). Preparation method for 4-substituted-7-azaindole.

-

PubChem. 7-aza-1H-indole N-oxide. [Link]

-

Arkat USA. Recent trends in the chemistry of pyridine N-oxides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 7-aza-1H-indole N-oxide | C7H6N2O | CID 21959097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-氮杂吲哚N-氧化物 半水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 7-Azaindole N-oxide 3-chlorobenzoate

This guide provides an in-depth technical exploration of the single-crystal X-ray diffraction analysis of 7-azaindole N-oxide 3-chlorobenzoate. It is designed for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities. We will traverse the entire analytical workflow, from the fundamental principles of synthesis and crystallization to the intricacies of data collection, structure solution, and refinement. The causality behind each experimental choice is detailed to provide not just a protocol, but a field-proven strategic insight into crystallographic analysis.

Introduction: The Significance of 7-Azaindole Scaffolds and Their Crystalline Architecture

The 7-azaindole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its ability to form critical hydrogen bonding interactions, often mimicking the purine core of ATP, makes it a valuable component in drug design.[2] The introduction of an N-oxide functionality can significantly alter the electronic properties and hydrogen bonding capabilities of the 7-azaindole ring system, potentially leading to novel biological activities.[3][4]

The formation of a co-crystal or salt with 3-chlorobenzoic acid introduces another layer of complexity and potential for tuning physicochemical properties such as solubility and stability. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of this compound is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides definitive insights into intermolecular interactions, conformational preferences, and packing motifs, which are critical for structure-activity relationship (SAR) studies and solid-state formulation development.[5]

This guide will detail the comprehensive process for elucidating this crystal structure, providing a robust framework for the analysis of similar molecular complexes.

Experimental Workflow: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The following protocols are designed to be self-validating, with in-process controls to ensure the integrity of the final product.

Synthesis of this compound

The synthesis is a two-step process starting with the oxidation of 7-azaindole, followed by salt formation with 3-chlorobenzoic acid.

Step 1: Synthesis of 7-Azaindole N-oxide

A common method for the N-oxidation of pyridine rings is the use of a peroxy acid.[6]

-

Protocol:

-

Dissolve 7-azaindole (1 equivalent) in a suitable solvent such as acetic acid.

-

Add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise at room temperature.[6]

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-azaindole N-oxide.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Formation of the 3-chlorobenzoate Salt

-

Protocol:

-

Dissolve the purified 7-azaindole N-oxide (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or acetone.

-

In a separate flask, dissolve 3-chlorobenzoic acid (1 equivalent) in the same solvent.

-

Slowly add the 3-chlorobenzoic acid solution to the 7-azaindole N-oxide solution with stirring.

-

A precipitate of this compound should form. If no precipitate forms, the solution can be concentrated and/or cooled.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step.[7][8] Several methods should be attempted in parallel.

-

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop will induce crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

-

Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for determining the crystal structure from a suitable single crystal.

Experimental Workflow Diagram

Caption: Overall workflow for crystal structure analysis.

Data Collection

A suitable crystal, typically with dimensions less than 0.5 mm in all directions, is selected and mounted on a goniometer head. Data is collected using a single-crystal X-ray diffractometer.

-

Protocol:

-

Crystal Mounting: Mount a selected crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperature.

-

Data Collection Temperature: Cool the crystal to 100 K using a nitrogen or helium cryostream. This minimizes thermal motion and can improve the quality of the diffraction data.

-

Diffractometer Setup: Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles (typically 180° or more).[9] The exposure time per frame and the detector distance are optimized to obtain good signal-to-noise and to resolve diffraction spots.

-

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).[10]

-

Protocol:

-

Integration: The intensity of each diffraction spot is integrated.

-

Scaling and Merging: The integrated intensities are scaled to account for variations in exposure time and sample illumination. Symmetry-equivalent reflections are merged to produce a unique set of reflections.

-

Absorption Correction: A correction for the absorption of X-rays by the crystal is applied.

-

Structure Solution and Refinement

The goal is to determine the arrangement of atoms in the unit cell that gives rise to the observed diffraction pattern.[11][12]

-

Protocol:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For organic molecules, direct methods are typically successful.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[13] This involves adjusting atomic positions, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors.

-

Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of disorder.

-

Final Refinement: The model is refined until convergence is reached, and the final R-factors (indicators of the goodness of fit) are low.

-

Results and Discussion: Interpreting the Crystal Structure

The final output of a crystal structure analysis is a detailed model of the atomic arrangement. This information is typically presented in a Crystallographic Information File (CIF).

Crystallographic Data

The following table summarizes hypothetical crystallographic data for this compound.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₁ClN₂O₃ |

| Formula Weight | 290.70 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° |

| b = 15.211(3) Å, β = 101.34(1)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 1256.4(5) ų |

| Z | 4 |

| Density (calculated) | 1.534 Mg/m³ |

| Absorption Coefficient | 0.29 mm⁻¹ |

| F(000) | 600 |

| Crystal Size | 0.30 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5 to 27.5° |

| Index ranges | -11 ≤ h ≤ 11, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |

| Reflections collected | 11450 |

| Independent reflections | 2870 [R(int) = 0.034] |

| Completeness to theta = 27.5° | 99.8 % |

| Data / restraints / parameters | 2870 / 0 / 182 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |

Molecular Structure and Intermolecular Interactions

The crystal structure would reveal the precise conformation of the 7-azaindole N-oxide and 3-chlorobenzoate ions and how they are arranged in the crystal lattice. Key features to analyze include:

-

Hydrogen Bonding: The N-oxide oxygen and the pyrrole N-H of the 7-azaindole moiety are potential hydrogen bond donors and acceptors. The carboxylate group of the 3-chlorobenzoate is a strong hydrogen bond acceptor. A detailed analysis of these interactions is crucial.[14]

-

π-π Stacking: The aromatic rings of the 7-azaindole and 3-chlorobenzoate moieties can engage in π-π stacking interactions, which contribute to the overall stability of the crystal packing.

-

Halogen Bonding: The chlorine atom on the benzoate ring could potentially participate in halogen bonding interactions.

Supramolecular Assembly Diagram

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has provided a comprehensive, step-by-step framework for the crystal structure analysis of this compound. By following these field-proven methodologies, researchers can confidently approach the structural elucidation of novel molecular entities. The detailed understanding of the solid-state architecture gained from such an analysis is invaluable for advancing drug discovery and development programs, enabling the rational design of molecules with optimized properties.

References

-

Gulevskaya, A. V., & Pozharskii, A. F. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridines). Chemistry of Heterocyclic Compounds, 40(8), 949-977. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Langer, P. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

-

Singh, S., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12268-12280. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

-

YouTube. (2020). Crystal Structure Solution and Refinement in Apex3. [Link]

-

Journal of Medicinal Chemistry. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

-

PMC - NIH. (n.d.). x Ray crystallography. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. [Link]

-

YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. [Link]

-

Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures. [Link]

-

Sciencevivid. (2023). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. [Link]

-

Bruker. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. [Link]

-

ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. portlandpress.com [portlandpress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the N-Oxide Functional Group in 7-Azaindole Compounds

A Senior Application Scientist's Perspective on Leveraging N-Oxidation for Advanced Drug Discovery

Executive Summary

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its role as a bioisostere of both indole and purine systems.[1] This has led to its extensive use in drug discovery, particularly in the development of kinase inhibitors.[2] However, unlocking the full potential of this scaffold often requires strategic functionalization of its electron-deficient pyridine ring. The introduction of an N-oxide functional group at the N-7 position is a powerful, yet nuanced, strategy for molecular engineering. This guide provides an in-depth analysis of the multifaceted role of the N-oxide group in 7-azaindole compounds. We will explore its impact on synthesis, physicochemical properties, and biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bicyclic heterocycle that has become a cornerstone in the design of therapeutic agents.[3] Its structural similarity to the adenine fragment of ATP makes it an exceptional "hinge-binding" motif for kinase inhibitors, capable of forming critical bidentate hydrogen bonds with the kinase hinge region.[4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[4] Marketed drugs like the BRAF inhibitor vemurafenib feature this scaffold, underscoring its clinical significance.[1]

While the pyrrole ring of 7-azaindole is electron-rich and amenable to electrophilic substitution, the pyridine ring is electron-deficient, making its direct functionalization challenging. This inherent reactivity difference presents a significant hurdle for chemists seeking to modulate the scaffold's properties. N-oxidation of the pyridine nitrogen provides an elegant and effective solution to this challenge.[5][6]

The N-Oxide: A Multifunctional Tool for Molecular Engineering

The N-oxide functional group is more than a simple derivative; it is a transformative tool in medicinal chemistry.[7] The N+–O– bond is highly polar, introducing a strong dipole moment and the capacity for potent hydrogen bonding.[7] Its introduction to a heteroaromatic system like 7-azaindole fundamentally alters the molecule's electronic landscape, physicochemical properties, and synthetic accessibility.

Key attributes conferred by the N-oxide group include:

-

Modulation of Physicochemical Properties: N-oxides typically increase aqueous solubility and polarity, which can be crucial for optimizing a drug candidate's pharmacokinetic profile.[7]

-

Activation for Synthesis: The N-oxide group activates the pyridine ring for various chemical transformations, serving as a versatile synthetic handle.[6][8]

-

Alteration of Biological Interactions: The N-oxide can act as a strong hydrogen bond acceptor, creating new or enhanced interactions with biological targets.[9]

-

Prodrug Potential: Heteroaromatic N-oxides can be reduced in vivo by enzymes, offering a potential prodrug strategy to improve drug delivery or targeting.[7]

Synthesis and Characterization of 7-Azaindole N-Oxides

The synthesis of 7-azaindole N-oxide is a pivotal first step for many functionalization strategies.[8] The choice of oxidizing agent and reaction conditions is critical for achieving high yield and purity. Two prevalent and reliable methods are detailed below.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of the parent 7-azaindole N-oxide.

Table 1: Comparative Reaction Parameters for N-Oxidation of 7-Azaindole

| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA |

| Oxidizing Agent | Hydrogen Peroxide (50% aq.) | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Molar Ratio (7-azaindole:oxidant) | 1 : 1.2 | 1 : 1.1-1.5 |

| Temperature | 5°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 3 hours | 2-4 hours |

| Typical Yield | 93.6%[10] | Widely applicable, though specific yield for 7-azaindole is not explicitly reported in this context. |

Table 2: Product Characterization Data for 7-Azaindole N-oxide

| Analysis | Data |

| Molecular Formula | C₇H₆N₂O[11] |

| Molecular Weight | 134.14 g/mol [11] |

| Appearance | Pale solid |

| Melting Point | 102-118 °C (as hemihydrate)[12] |

| Complexity | 158[11] |

Experimental Protocols

The following protocols are presented as self-validating systems. The causality for key steps is explained to provide a deeper understanding beyond simple instruction.

Protocol 1: N-Oxidation using Hydrogen Peroxide [8][10]

-

Rationale: This method is advantageous due to its high yield and the use of a common, environmentally benign oxidizing agent. The choice of THF as a solvent ensures the solubility of the starting material.

-

Materials:

-

7-Azaindole

-

Hydrogen Peroxide (50% aqueous solution)

-

Tetrahydrofuran (THF)

-

n-Hexane

-

-

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in THF (approx. 10 mL per gram of 7-azaindole).

-

Cool the solution to 5°C using an ice bath. This is critical to control the exothermic reaction and prevent potential side reactions.

-

While stirring vigorously, slowly add 50% hydrogen peroxide (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the mixture by rotary evaporation to approximately one-quarter of the original volume.

-

Add n-hexane (approx. twice the volume of the concentrate) to precipitate the product. n-Hexane acts as an anti-solvent, causing the polar product to precipitate out of the less polar THF/hexane mixture.

-

Collect the pale solid by filtration, wash with fresh n-hexane, and dry under vacuum to obtain 7-azaindole N-oxide.

-

Protocol 2: N-Oxidation using m-CPBA [8]

-

Rationale: m-CPBA is a highly effective and widely used oxidizing agent for N-oxidation. DCM is an excellent solvent for this reaction, being inert and easily removed. The reaction is run at 0°C initially to ensure controlled oxidation.

-

Materials:

-

7-Azaindole

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

-

Step-by-Step Methodology:

-

Dissolve 7-azaindole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM.

-

Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench and remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary.

-

The N-Oxide as a Versatile Synthetic Intermediate

The primary synthetic value of the N-oxide group in 7-azaindoles is its ability to function as an activating and directing group for C-H functionalization of the otherwise unreactive pyridine ring.[5][6]

Electronic Activation and Regioselectivity

N-oxidation significantly alters the electronic distribution within the 7-azaindole scaffold. The positively charged nitrogen atom withdraws electron density from the pyridine ring, making the C4 and C6 positions particularly electrophilic and susceptible to nucleophilic attack. Conversely, it activates the C-H bonds of the pyridine ring for metallation and subsequent cross-coupling reactions.[5]

A key application is in palladium-catalyzed direct arylation reactions. While N-methyl-7-azaindole favors arylation at the C2 position of the pyrrole ring, its corresponding N-oxide derivative undergoes a complete switch in regioselectivity, directing arylation exclusively to the pyridine ring.[5] This strategic use of N-oxide activation and subsequent deoxygenation provides a divergent and powerful method for creating poly-substituted azaindole cores.[5]

Pharmacological and Pharmacokinetic Implications

The introduction of an N-oxide group profoundly impacts the drug-like properties of 7-azaindole compounds.

Modulation of Target Engagement

The 7-azaindole scaffold is prized for its ability to mimic purines and form two hydrogen bonds with the kinase hinge region. The N-oxide group, being a strong hydrogen bond acceptor, can offer an additional interaction point, potentially increasing binding affinity and potency.[1] However, its introduction can also create steric hindrance or unfavorable electronic interactions, making its effect context-dependent. In a study on cannabinoid receptor 1 (CB₁) allosteric modulators, replacing an indole ring with a 7-azaindole N-oxide was detrimental, causing a loss of binding ability, whereas a 6-azaindole bioisostere was tolerated.[13] This highlights the necessity of empirical testing and structure-based design when considering this modification.

// Connections for standard 7-Azaindole azaindole:n -> hinge:f2 [label=" H-Bond Acceptor", color="#4285F4"]; azaindole:nh -> hinge:f1 [label=" H-Bond Donor", color="#4285F4"];

// Connections for 7-Azaindole N-Oxide azaindole_noxide:nh -> hinge:f1 [label=" H-Bond Donor", color="#EA4335"]; azaindole_noxide:no -> hinge:f2 [label=" Strong H-Bond Acceptor\n(Altered Geometry)", color="#EA4335", style=dashed]; } DOT Caption: Comparative binding modes of 7-azaindole vs. its N-oxide.

Impact on ADME Properties

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate is critical to its success. N-oxidation provides a powerful lever to modulate these properties.

-

Solubility and Permeability: The high polarity of the N-oxide group generally increases aqueous solubility.[7] This can be beneficial for formulation but may negatively impact cell membrane permeability, a key factor for oral bioavailability. A delicate balance must be struck.

-

Metabolism and Prodrug Strategy: The N-oxide can be a site of metabolic transformation. In hypoxic environments, such as those found in solid tumors, certain N-oxides can be enzymatically reduced back to the parent amine.[7] This creates the potential for hypoxia-activated prodrugs, where the less active N-oxide is delivered systemically and is reduced to the highly active parent compound specifically within the target tumor tissue. Conversely, N-oxidation can also be a metabolic pathway for the parent drug. A study on the synthetic cannabinoid 5F-AB-P7AICA showed that the 7-azaindole structure led to lower metabolic reactivity compared to its indole analog, with the parent compound being a major detectable species in urine.[14] This suggests that the placement of the nitrogen atom within the ring system can significantly influence metabolic stability.

// Workflow n_oxide -> absorption -> distribution -> reduction; reduction -> active_drug -> target_binding;

// Property links compound -> compound_props [style=dashed, arrowhead=none]; n_oxide -> n_oxide_props [style=dashed, arrowhead=none]; } DOT Caption: N-oxide as a potential prodrug strategy for targeted delivery.

Conclusion and Future Perspectives

The N-oxide functional group is a critically important tool in the arsenal of the medicinal chemist working with 7-azaindole scaffolds. Its role is multifaceted, serving as a synthetic activator, a modulator of physicochemical properties, and a handle for influencing biological interactions and pharmacokinetic profiles.

-

As a Synthetic Tool: N-oxide activation provides a reliable and regioselective pathway to functionalize the pyridine ring, opening up new chemical space that is otherwise difficult to access.

-

As a Pharmacological Modifier: It can alter target binding through new hydrogen bonding interactions and serve as a bioisosteric replacement for other groups.

-

As a PK/PD Modulator: It offers a means to fine-tune solubility and can be employed in sophisticated prodrug strategies, particularly for targeted therapies like cancer.

Future research will likely focus on expanding the synthetic methodologies for regioselective functionalization via N-oxide intermediates and a deeper, more predictive understanding of how this modification impacts ADME properties. As drug discovery continues to tackle increasingly complex biological targets, the strategic and intelligent application of the N-oxide functional group on scaffolds like 7-azaindole will remain an indispensable strategy for success.

References

- BenchChem. (2025).

- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.

- Chem-Impex. 7-Azaindole n-oxide.

- ResearchGate. (2023). 7-Azaindole N-Oxide (7-AINO)

- PharmaBlock. Azaindoles in Medicinal Chemistry.

- ACS Publications. (2016).

- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.

- ACS Publications. (2017). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.

- PubChem. 7-aza-1H-indole N-oxide.

- PubMed. (2014). 7-Azaindole Analogues as Bioactive Agents and Recent Results.

- ACS Publications. (2023). 7-Azaindole N-Oxide (7-AINO)

- Sigma-Aldrich. 7-Azaindole N-oxide 97 1202864-61-6.

- PubMed. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.

- PubMed. (2019).

- PubMed Central. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.

- The Role of 7-Azaindole Intermedi

- ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.

- PubMed Central. (2018).

- PubMed Central. (2020). Azaindole Therapeutic Agents.

- PubMed Central. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 11. 7-aza-1H-indole N-oxide | C7H6N2O | CID 21959097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-氮杂吲哚N-氧化物 半水合物 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape and Reactivity of 7-Azaindole N-oxide: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 7-Azaindole Scaffold

The 7-azaindole framework has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2][3] Its ability to mimic the purine structure of ATP allows for effective binding to the catalytic domain of kinases, making it a valuable tool in the design of targeted therapeutics.[2] The functionalization of the 7-azaindole ring system is a key strategy in the development of novel drug candidates, and N-oxidation of the pyridine nitrogen represents a pivotal step in many synthetic pathways.[4][5] The resulting 7-Azaindole N-oxide is a versatile intermediate, offering unique reactivity and electronic properties that can be exploited for further molecular elaboration.[5][6]

This in-depth technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the structure, properties, and reactivity of 7-Azaindole N-oxide. By leveraging the power of computational chemistry, researchers can gain profound insights into the electronic landscape of this important molecule, guiding synthetic efforts and accelerating the drug discovery process.

The Electronic Heart of the Molecule: A Computational Perspective

The introduction of the N-oxide functionality significantly perturbs the electronic structure of the 7-azaindole core. Understanding these changes is paramount to predicting the molecule's reactivity and spectroscopic properties. Density Functional Theory (DFT) has proven to be a robust and reliable method for investigating the electronic spectra of azaindoles and their derivatives.[7][8]

Ground State Properties: Geometry and Electronic Distribution

A foundational step in any computational study is the optimization of the molecule's geometry. This provides the most stable arrangement of atoms and is the basis for all subsequent calculations.

Table 1: Representative Calculated Geometrical Parameters for 7-Azaindole and 7-Azaindole N-oxide

| Parameter | 7-Azaindole (Å/°) | 7-Azaindole N-oxide (Å/°) |

| N1-C2 | 1.375 | 1.380 |

| C2-C3 | 1.380 | 1.375 |

| C3-C3a | 1.430 | 1.435 |

| C3a-N7 | 1.385 | 1.400 |

| N7-C6 | 1.340 | 1.360 |

| C6-C5 | 1.400 | 1.395 |

| C5-C4 | 1.370 | 1.375 |

| C4-C7a | 1.410 | 1.415 |

| C7a-N1 | 1.380 | 1.385 |

| N7-O8 | - | 1.250 |

| ∠C6-N7-C7a | 118.0 | 119.5 |

| ∠C6-N7-O8 | - | 120.5 |

| ∠C7a-N7-O8 | - | 120.0 |

Note: These are hypothetical values for illustrative purposes and would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

The N-oxide bond introduces a significant dipole moment and alters the charge distribution across the bicyclic system. This can be visualized through electrostatic potential maps, which highlight regions of electron richness and deficiency, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

Probing the Excited States: Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules like 7-Azaindole N-oxide.[7] This allows for the prediction of the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

The photophysics of 7-azaindole itself is a subject of considerable interest, with studies focusing on its excited-state proton transfer dynamics.[9] The introduction of the N-oxide is expected to modulate these properties, potentially opening new avenues for the design of fluorescent probes and photosensitizers. Computational studies can elucidate the mechanistic pathways of photochemical transformations, such as the formation of oxaziridine derivatives from pyridine N-oxides upon photoactivation.[10]

Reactivity and Mechanistic Insights from Computation

7-Azaindole N-oxide serves as a key intermediate in a variety of chemical transformations. Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions, providing insights that can be used to optimize reaction conditions and predict product outcomes.

A Case Study: N-Oxide Mediated C-H Functionalization

Recent studies have demonstrated the utility of the N-oxide group in directing transition metal-catalyzed C-H functionalization reactions. For instance, the palladium-catalyzed site-selective arylation of N-vinyl-7-azaindole can be switched from the α- to the β-position by introducing an N-oxide on the 7-azaindole ring.[6] DFT studies have been instrumental in explaining this switch in regioselectivity, revealing the formation of distinct five- and six-membered metallocyclic intermediates.[6]

Experimental Protocols for Computational Investigation

To provide a practical framework for researchers, the following section outlines a detailed, step-by-step methodology for the computational investigation of 7-Azaindole N-oxide.

Protocol 1: Ground State Geometry Optimization and Electronic Structure Analysis

-

Molecule Building: Construct the 3D structure of 7-Azaindole N-oxide using a molecular modeling software (e.g., Avogadro, GaussView).

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method: Specify the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ). The choice of functional and basis set should be guided by literature precedents for similar systems and the desired balance between accuracy and computational cost.[7]

-

Calculation Type: Select "Opt" or "Optimize" for geometry optimization.

-

Keywords: Include keywords for frequency analysis ("Freq") to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Job Submission and Analysis: Submit the calculation to a high-performance computing cluster. Upon completion, analyze the output file to extract the optimized coordinates, vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies.

Protocol 2: Prediction of UV-Vis Absorption Spectrum

-

Input File Preparation (from optimized geometry): Use the optimized coordinates from Protocol 1.

-

Method: Specify a suitable DFT functional and basis set.

-

Calculation Type: Select "TD-DFT" or "CIS" for excited state calculations.

-

Keywords: Specify the number of excited states to be calculated (e.g., nstates=10).

-

-

Job Submission and Analysis: Run the calculation. Analyze the output to obtain the excitation energies, oscillator strengths, and the nature of the electronic transitions for each excited state. This data can be used to simulate the UV-Vis spectrum.

Visualizing Computational Workflows

To clarify the logical flow of a computational investigation, the following diagrams illustrate the key steps.

Caption: Workflow for Ground State Computational Analysis.

Caption: Workflow for Excited State and Spectroscopic Analysis.

Conclusion and Future Directions

Theoretical and computational studies provide an indispensable toolkit for the modern chemist. In the context of 7-Azaindole N-oxide, these methods offer a powerful means to dissect its electronic structure, predict its spectroscopic signatures, and unravel complex reaction mechanisms. The insights gained from such studies can significantly de-risk and accelerate the development of novel 7-azaindole-based therapeutics.

Future computational work could explore the interaction of 7-Azaindole N-oxide with biological targets, such as the active sites of kinases, using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods. Furthermore, a deeper investigation into its excited-state dynamics could uncover novel photophysical properties with potential applications in bioimaging and photodynamic therapy. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full potential of this versatile and important molecule.

References

-

Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]

-

Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

-

Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]

-

Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(75), 11034-11047. [Link]

-

Kelly, S. O. (2007). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 40(12), 1414-1422. [Link]

-

Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Synthesis, 1(3), 241-263. [Link]

-

Patra, S., et al. (2022). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 9(20), 5379-5386. [Link]

-

Rostocker Dokumentenserver. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

-

Gonzalez, L., et al. (2023). Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. ChemRxiv. [Link]

-

Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

-

Royal Society of Chemistry. (n.d.). catalyzed 7-azaindole synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

-

Kumar, A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure and Dynamics, 40(16), 7293-7306. [Link]

-

Schmitt, M., et al. (2000). Determination of the excited state structure of 7-azaindole using a Franck-Condon analysis. The Journal of Chemical Physics, 112(24), 10617-10628. [Link]

-

Sharma, V., & Kumar, V. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(1), 1-23. [Link]

Sources

- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

The 7-Azaindole Scaffold: A Privileged Framework in Modern Drug Discovery

A Technical Guide to the Biological Activities and Therapeutic Potential of Substituted 7-Azaindoles

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-azaindole core, a bioisostere of indole and purine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its unique structural and electronic properties, particularly its ability to act as both a hydrogen bond donor and acceptor, make it an exceptional motif for interacting with a diverse range of biological targets.[4][5] This technical guide provides an in-depth exploration of the significant biological activities of substituted 7-azaindole derivatives, with a focus on their established roles as kinase inhibitors, anticancer agents, and their emerging potential in antiviral, antibacterial, and neurodegenerative disease therapies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, mechanistic insights, and detailed experimental protocols to facilitate further investigation and application of this versatile heterocyclic system.

The 7-Azaindole Core: A Foundation for Diverse Biological Activity

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, framework is characterized by a fused pyridine and pyrrole ring system.[6] This arrangement confers a unique electronic distribution and steric profile that allows it to mimic the purine core of ATP, a key substrate for a vast number of enzymes, most notably protein kinases.[1][2] The pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group at position 1 serves as a hydrogen bond donor. This dual hydrogen bonding capability is fundamental to its potent interaction with the hinge region of many kinases.[4][5]

Furthermore, the 7-azaindole scaffold possesses multiple sites for chemical modification (positions 1, 2, 3, 4, 5, and 6), allowing for the fine-tuning of physicochemical properties, target selectivity, and pharmacokinetic profiles through the introduction of various substituents.[6][7][8] This synthetic tractability has fueled the development of a vast library of substituted 7-azaindoles with a wide spectrum of biological activities.

Caption: Workflow illustrating the mechanism of kinase inhibition by substituted 7-azaindoles.

Anticancer Activity: A Primary Therapeutic Application

The potent kinase inhibitory activity of 7-azaindole derivatives translates directly to significant anticancer effects. By targeting key kinases involved in cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth and induce cancer cell death. [6][7][8][9] Cellular Mechanisms:

-

Inhibition of Proliferation: By blocking the activity of kinases like B-RAF, PI3K, and CDKs, 7-azaindole derivatives can arrest the cell cycle and prevent the uncontrolled proliferation of cancer cells.

-

Induction of Apoptosis: Inhibition of survival signaling pathways, such as the PI3K/AKT pathway, can lead to the programmed cell death (apoptosis) of cancer cells.

-

Anti-angiogenic Effects: Some 7-azaindole derivatives have been shown to inhibit kinases involved in angiogenesis (the formation of new blood vessels), such as VEGFR2, thereby cutting off the tumor's blood supply.

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Titanocene-7-azaindole derivative | LLC-PK | 8.8 | [6] |

| 3,5-dinitro substituted phenyl-7-azaindole | - | 1.38 | [6] |

| 7-azaindole derivative 4g | MCF-7 (Breast) | 15.56 | [9] |

| 7-azaindole derivative 5j | A549 (Lung) | 4.56 | [10] |

| 7-azaindole derivative (7-AID) | HeLa (Cervical) | 16.96 | [10] |

| 7-azaindole derivative (7-AID) | MCF-7 (Breast) | 14.12 | [10] |

| 7-azaindole derivative (7-AID) | MDA-MB-231 (Breast) | 12.69 | [10] |

Antiviral and Antibacterial Activities: Expanding the Therapeutic Horizon

Beyond their well-established role in oncology, substituted 7-azaindoles are gaining recognition for their potential as antiviral and antibacterial agents.

Antiviral Activity

Several 7-azaindole derivatives have demonstrated promising activity against a range of viruses, particularly RNA viruses. [11][12] Mechanism of Action: The antiviral mechanisms of 7-azaindoles can be diverse and may involve targeting either viral enzymes or host factors essential for viral replication.

-

Inhibition of Viral Enzymes: Some derivatives act as inhibitors of viral polymerases or reverse transcriptases. For instance, certain 7-azaindoles have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

-

Targeting Host Kinases: AAK1 (AP2-associated kinase 1), a host cell kinase involved in clathrin-mediated endocytosis, has been identified as a target for some antiviral 7-azaindoles. [13]By inhibiting AAK1, these compounds can block the entry of viruses that rely on this pathway. [13]* Inhibition of Viral Entry: Recent studies have shown that 7-azaindole derivatives can inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, thereby preventing viral entry into host cells. [14][15] Examples of Antiviral Activity:

| Compound Class | Virus | EC50 (µM) | Reference |

| 3-alkynyl-5-aryl-7-aza-indole | Respiratory Syncytial Virus (RSV) | 0.19 | [16] |

| Pyrrolo[2,3-b]pyridine analogue 37b | Dengue Virus (DENV-2) | 0.92 | [13] |

| Pyrrolo[2,3-b]pyridine analogue 37b | Venezuelan Equine Encephalitis Virus (VEEV) | 2.04 | [13] |

| 7-azaindole derivative ASM-7 | SARS-CoV-2 (pseudovirus) | 0.45 | [14][15] |

| 7-azaindole derivative ASM-7 | SARS-CoV-2 (native virus) | 1.001 | [14][15] |

Antibacterial Activity

The 7-azaindole scaffold has also been explored for the development of novel antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. [17][18][19][20][21] Structure-Activity Relationship: The nature and position of substituents on the 7-azaindole ring significantly influence the antibacterial spectrum and potency. For example, certain substitutions have been found to be more effective against specific bacterial species.

Quantitative Data on Antibacterial Activity:

| Compound | Bacteria | MIC (µg/mL) | Reference |

| 7-azaindole derivative 16b | Pseudomonas aeruginosa | 7.8 | [14] |

| Substituted 7-azaindoles | Cryptococcus neoformans (yeast) | 3.9 - 15.6 | [14][22] |

Potential in Neurodegenerative Diseases: An Emerging Frontier

The application of substituted 7-azaindoles in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is a growing area of research. [23][24] Mechanism of Action: The primary focus in this area has been on the inhibition of the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. [23][24]Certain indole and 7-azaindole derivatives have been shown to prevent the self-assembly of Aβ into toxic oligomers and fibrils. [23][24] Structure-Activity Relationship: Studies have indicated that substitution at the 3-position of the indole and 7-azaindole ring with groups like nitrile, piperidine, and N-methyl-piperidine is important for improving physicochemical properties and enabling brain penetration. [23]

Experimental Protocols: A Guide to Evaluating Biological Activity

This section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activities of substituted 7-azaindole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. [25][26][27][28] Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the substituted 7-azaindole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: A streamlined workflow of the MTT assay for evaluating anticancer activity.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. [1][8][29] Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.

-

Incubate until cells reach 95-100% confluency.

-

-

Virus Preparation and Compound Treatment:

-

Prepare serial dilutions of the test virus in serum-free medium.

-

Prepare serial dilutions of the substituted 7-azaindole derivative in the same medium.

-

Pre-incubate the virus dilutions with an equal volume of the compound dilutions for 1 hour at 37°C.

-

-

Infection:

-

Wash the cell monolayers with PBS.

-

Inoculate the cells with the virus-compound mixture.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Prepare an overlay medium containing a gelling agent (e.g., 0.5% agarose or methylcellulose) in culture medium.

-

After the adsorption period, remove the inoculum and add the overlay medium to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells with a fixative solution (e.g., 10% formalin).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 (the concentration of the compound that reduces the number of plaques by 50%).

-

Antibacterial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. [4][6][7][30][31] Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium on an appropriate agar plate overnight.

-

Select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to the final inoculum density (approximately 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the substituted 7-azaindole derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Perspectives

The 7-azaindole scaffold has unequivocally established itself as a cornerstone in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for cancer treatment. The synthetic accessibility and the potential for diverse substitutions around the core ring system continue to fuel the discovery of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The expanding repertoire of biological activities, including promising antiviral, antibacterial, and neuroprotective effects, underscores the remarkable versatility of this privileged structure. Future research will likely focus on:

-

Exploring Novel Kinase Targets: The application of 7-azaindole-based inhibitors to a wider range of kinases implicated in various diseases.

-

Development of Broad-Spectrum Antivirals: Leveraging the ability of 7-azaindoles to target host factors to develop antivirals with activity against multiple viruses.

-

Optimizing Antibacterial Potency: Further SAR studies to enhance the efficacy of 7-azaindole derivatives against drug-resistant bacterial strains.

-

Advancing Neurodegenerative Disease Therapeutics: In-depth investigation of the mechanisms by which 7-azaindoles inhibit protein aggregation and their potential for in vivo efficacy in models of neurodegenerative diseases.

References

-

An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]

-

Broth microdilution. Grokipedia. [Link]

-

How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. PubMed. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

-

In Vitro Antiviral Testing. Utah State University. [Link]

-

Broth microdilution. Wikipedia. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]

-

Plaque Reduction Assay. Creative Diagnostics. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. [Link]

-

The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Royal Society of Chemistry. [Link]

-

Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]

-

7-Azaindole Derivatives as Potential Antibacterial Agents. Pakistan Journal of Scientific and Industrial Research. [Link]

-

Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. National Institutes of Health. [Link]

-

Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers. [Link]

-

Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Publications. [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

-

Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

-

7-Azaindole Derivatives as Potential Antibacterial Agents. Pakistan Journal of Scientific and Industrial Research. [Link]

-

Some Bioactive compounds of 7‐azaindole core structures. ResearchGate. [Link]

-